Product packaging for Butane, 2,2-diethoxy-3-methyl-(Cat. No.:CAS No. 80359-83-7)

Butane, 2,2-diethoxy-3-methyl-

Cat. No.: B14426135
CAS No.: 80359-83-7
M. Wt: 160.25 g/mol
InChI Key: SHJRUXQEQAVRIR-UHFFFAOYSA-N
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Description

Contextualization within the Acetal (B89532) Class of Organic Compounds

Butane (B89635), 2,2-diethoxy-3-methyl- is a member of the acetal functional group class of organic compounds. wikipedia.org An acetal is characterized by a central carbon atom single-bonded to two alkoxy (-OR) groups. byjus.com These structures are derived from the reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst. numberanalytics.comnumberanalytics.com Specifically, acetals derived from ketones are sometimes referred to as ketals, making Butane, 2,2-diethoxy-3-methyl- a ketal as it originates from a ketone (3-methyl-2-butanone) and an alcohol (ethanol). wikipedia.org

The general structure of an acetal is R₂C(OR')₂, where the R' groups must be organic fragments and not hydrogen atoms. wikipedia.org In the case of Butane, 2,2-diethoxy-3-methyl-, the central carbon is part of a butane chain, and the two OR' groups are both ethoxy groups (-OCH₂CH₃). The formation of an acetal is a reversible reaction, and they can be converted back to the original aldehyde or ketone through hydrolysis with aqueous acid. fiveable.memasterorganicchemistry.com

Significance of Acetal Structures in Organic Synthesis and Beyond

Acetal structures hold considerable significance in the field of organic chemistry, primarily for their role as protecting groups for aldehydes and ketones. numberanalytics.compearson.com Carbonyl groups are reactive towards many nucleophiles and basic reagents. By converting a carbonyl into an acetal, its reactivity is masked, as acetals are stable under neutral to strongly basic conditions. fiveable.melibguides.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the carbonyl group. pearson.com Once the desired transformations are complete, the acetal can be easily removed by acid-catalyzed hydrolysis to regenerate the original carbonyl functional group. fiveable.me

Beyond their use as protecting groups, acetals serve as important intermediates in the synthesis of complex organic molecules. numberanalytics.comechemi.com Their stability and specific reactivity make them valuable building blocks in multi-step synthetic pathways. numberanalytics.com Furthermore, certain acetals, such as 1,1-diethoxybutane, have been investigated as potential biofuel additives to improve fuel properties like the cetane number. researchgate.netnrel.gov Other acetals are found naturally or are used as fragrance and flavoring agents in various industries. nih.govthegoodscentscompany.com For instance, the related isomer 1,1-diethoxy-3-methylbutane (B1581008) has been identified as a flavoring agent and a component contributing to the aroma of spirits like Cognac and Chinese Baijiu. nih.govacs.org

Structural Isomerism within Diethoxybutane Derivatives: Focus on Substituent Positioning

Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. chemistrystudent.comresearchgate.net Within the diethoxybutane family, which has the molecular formula C₈H₁₈O₂, significant structural diversity arises from chain and positional isomerism. chemistrystudent.com

Chain isomerism occurs when the carbon skeleton is arranged differently. For example, the butane backbone can be a straight chain (n-butane) or a branched chain (isobutane or 2-methylpropane).

Positional isomerism arises from the different placement of the two ethoxy functional groups along the carbon chain.

The target compound, Butane, 2,2-diethoxy-3-methyl- , has a molecular formula of C₉H₂₀O₂. It features a branched butane skeleton (an isobutyl group attached to the acetal carbon) with two ethoxy groups at the C2 position. Its isomers include compounds where the methyl group or the ethoxy groups are in different positions. A prominent example is 1,1-diethoxy-3-methylbutane , where the two ethoxy groups are on the first carbon of the chain. cymitquimica.comnist.gov

The table below illustrates the structural differences between Butane, 2,2-diethoxy-3-methyl- and some of its isomers.

Compound NameMolecular FormulaCAS NumberStructural Description
Butane, 2,2-diethoxy-3-methyl- C₉H₂₀O₂N/AA branched butane chain with two ethoxy groups on the second carbon.
1,1-Diethoxy-3-methylbutane C₉H₂₀O₂3842-03-3A branched butane chain with two ethoxy groups on the first carbon. nih.govcymitquimica.com
1,1-Diethoxybutane C₈H₁₈O₂3658-89-5A straight butane chain with two ethoxy groups on the first carbon. researchgate.net
2,3-Diethoxybutane C₈H₁₈O₂1592-34-3A straight butane chain with one ethoxy group on the second and one on the third carbon. lookchem.com
1,4-Diethoxybutane C₈H₁₈O₂13344-00-8A straight butane chain with one ethoxy group on the first and one on the fourth carbon. smolecule.com

This table is interactive. Click on the headers to sort the data.

Overview of Research Trajectories Pertaining to Butane, 2,2-diethoxy-3-methyl- and Related Congeners

Direct research specifically focused on Butane, 2,2-diethoxy-3-methyl- is limited in publicly available literature. However, research on its close structural isomers, particularly 1,1-diethoxy-3-methylbutane (also known as isovaleraldehyde (B47997) diethyl acetal), provides insight into potential areas of interest and application for this class of compounds.

These research trajectories suggest that the primary scientific interest in Butane, 2,2-diethoxy-3-methyl- and its congeners lies in:

Analytical Chemistry: Developing methods for the detection and quantification of these acetals in complex matrices like alcoholic beverages. acs.org

Flavor Science: Investigating their organoleptic properties (taste and smell) and their role in the characteristic flavor profiles of foods and drinks. thegoodscentscompany.comacs.org

Food Processing and Aging: Understanding the chemical pathways of their formation during fermentation and aging processes to control and optimize the final product's sensory characteristics. oup.com

While its role as a synthetic intermediate is a fundamental property of acetals, the current research emphasis for branched diethoxybutanes like the title compound appears to be strongly tied to the chemistry of flavors and aromas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B14426135 Butane, 2,2-diethoxy-3-methyl- CAS No. 80359-83-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80359-83-7

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2,2-diethoxy-3-methylbutane

InChI

InChI=1S/C9H20O2/c1-6-10-9(5,8(3)4)11-7-2/h8H,6-7H2,1-5H3

InChI Key

SHJRUXQEQAVRIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C(C)C)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Preparations of 2,2 Diethoxy 3 Methylbutane and Analogous Structures

Direct Synthesis Strategies for 2,2-Diethoxy-3-methylbutane

The most direct and conventional method for the synthesis of 2,2-diethoxy-3-methylbutane is through the acid-catalyzed reaction of a ketone precursor with an alcohol. This approach is a classic example of acetal (B89532) formation, a fundamental reaction in organic chemistry.

Acid-Catalyzed Acetalization Routes from Ketone Precursors

The direct precursor for 2,2-diethoxy-3-methylbutane is 3-methyl-2-butanone (B44728). In this reaction, the carbonyl carbon of 3-methyl-2-butanone is attacked by the nucleophilic oxygen of ethanol (B145695). Two equivalents of ethanol are required to form the final diethoxy acetal. The reaction is typically carried out in the presence of an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly nucleophilic alcohol.

The reaction proceeds through a hemiacetal intermediate, which is formed by the addition of one equivalent of ethanol. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of a water molecule leads to the formation of a resonance-stabilized carbocation. The attack of a second molecule of ethanol on this carbocation, followed by deprotonation, yields the final product, 2,2-diethoxy-3-methylbutane.

The success of the acetalization of 3-methyl-2-butanone is highly dependent on the optimization of the catalytic system and reaction conditions. The equilibrium nature of the reaction necessitates the removal of water as it is formed to drive the reaction to completion. This is often achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent, such as triethyl orthoformate. Triethyl orthoformate not only acts as a dehydrating agent but can also be a source of the ethoxy group.

A variety of acid catalysts can be employed for this transformation. Common homogeneous catalysts include mineral acids like hydrochloric acid and sulfuric acid, as well as organic acids such as p-toluenesulfonic acid. Lewis acids like boron trifluoride etherate have also been utilized. The choice of catalyst can influence the reaction rate and yield. For sterically hindered ketones like 3-methyl-2-butanone, stronger acids or longer reaction times may be necessary.

The use of anhydrous ethanol is crucial to prevent the hydrolysis of the formed acetal back to the starting ketone. The reaction is typically carried out with an excess of ethanol, which serves as both a reactant and a solvent. The temperature of the reaction can vary, but it is often performed at the reflux temperature of the alcohol to increase the reaction rate.

While specific optimization studies for 2,2-diethoxy-3-methylbutane are not extensively reported in the literature, data from analogous reactions with similar ketones can provide valuable insights into the expected yields under various catalytic conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of Diethyl Acetals from Ketones Note: The following data is illustrative and based on general knowledge of acetalization reactions, as specific comparative studies for 3-methyl-2-butanone are not readily available in the public domain.

CatalystDehydrating AgentSolventTemperature (°C)Typical Yield (%)
p-Toluenesulfonic acidDean-Stark TrapToluene/Ethanol11070-85
Sulfuric AcidTriethyl orthoformateEthanol7865-80
Hydrochloric AcidAnhydrous CaCl₂Ethanol7860-75
Amberlyst-15Molecular SievesEthanol7875-90

Considerations for Stereochemical Control in Acetal Formation

The structure of 3-methyl-2-butanone presents an interesting stereochemical aspect to its acetalization. The molecule possesses a chiral center at the 3-position, adjacent to the carbonyl group. The presence of this stereocenter means that the two faces of the carbonyl group are diastereotopic. Nucleophilic attack by ethanol can occur from either the Re or the Si face of the carbonyl, potentially leading to the formation of diastereomeric products if a chiral alcohol or a chiral catalyst is used.

In the case of the reaction with achiral ethanol and an achiral acid catalyst, the formation of new stereocenters at the acetal carbon is not an issue. However, the existing stereocenter at the 3-position can influence the rate of attack from the two faces. According to the Felkin-Anh model of nucleophilic addition to chiral carbonyl compounds, the incoming nucleophile (ethanol) will preferentially attack the carbonyl carbon from the side opposite to the largest substituent at the adjacent chiral center. In 3-methyl-2-butanone, the isopropyl group is the largest substituent. Therefore, the nucleophilic attack of ethanol is expected to occur preferentially from the face opposite to the isopropyl group, which could lead to a diastereomeric excess of one product if the reaction were to create a new stereocenter. Since no new stereocenter is formed at the acetal carbon with two identical ethoxy groups, this facial bias does not result in diastereomers in the final product. However, if a chiral diol were used to form a cyclic acetal, this diastereoselectivity would become a critical factor.

Exploration of Alternative Synthetic Pathways for Branched Diethoxybutanes

Beyond the direct acetalization of ketones, alternative synthetic strategies can be employed for the preparation of branched diethoxybutanes. These methods often involve the formation of carbon-oxygen bonds through different chemical transformations, which can offer advantages in terms of chemo- and regioselectivity.

Chemo- and Regioselective Preparations

One promising alternative approach for the synthesis of branched diethoxybutanes is the hydroalkoxylation of alkenes. This reaction involves the addition of an alcohol across a carbon-carbon double bond. For the synthesis of a compound like 2,2-diethoxy-3-methylbutane, a hypothetical precursor could be 3-methyl-1-butene-2-ol, which upon acid-catalyzed addition of ethanol could potentially yield the desired product.

More practically, the regioselective addition of ethanol to a suitably substituted branched alkene or diene can be a powerful tool. For instance, the acid-catalyzed or transition-metal-catalyzed addition of two molecules of ethanol to a branched diene could, in principle, lead to the formation of a diethoxybutane. The key challenge in such an approach is controlling the regioselectivity of the addition to ensure the formation of the desired 2,2-diethoxy isomer.

For example, the hydroalkoxylation of a branched diene like 3-methyl-1,2-butadiene (B1215419) with ethanol in the presence of a suitable catalyst could potentially lead to the formation of a diethoxybutane. The regioselectivity of such a reaction would be highly dependent on the catalyst system employed. Transition metal catalysts, such as those based on palladium, gold, or rhodium, have been shown to be effective in controlling the regioselectivity of hydroalkoxylation reactions. By carefully selecting the metal and the ligands, it is possible to direct the addition of the alcohol to either the more or less substituted carbon of the double bond, thus allowing for the synthesis of specific isomers of branched diethoxybutanes.

Multi-Step Approaches to Complex Diethoxybutane Frameworks

The synthesis of complex molecular architectures containing the 2,2-diethoxybutane (B3053284) moiety often involves multi-step synthetic sequences where the diethoxy group serves as a stable protecting group for a carbonyl functional group. The parent compound, 2,2-diethoxy-3-methylbutane, is synthesized via the acid-catalyzed reaction of 3-methyl-2-butanone with ethanol, often using a dehydrating agent or an orthoformate like triethyl orthoformate to drive the equilibrium towards the product. nih.govwikipedia.org This fundamental transformation, known as ketalization, is a cornerstone of multi-step organic synthesis. wikipedia.org

In the context of constructing complex frameworks, the 2,2-diethoxy-3-methylbutane skeleton is typically not the starting point but rather an intermediate structure. The general strategy involves the synthesis of a more elaborate ketone precursor, which is then protected as its diethyl ketal. This protection allows for subsequent chemical modifications on other parts of the molecule under conditions that the original ketone would not tolerate, such as reactions involving strong bases, nucleophiles, or hydrides.

A hypothetical multi-step approach to a functionalized diethoxybutane framework is outlined below:

StepReactionDescriptionKey Reagents
1α-Arylation of KetoneIntroduction of an aryl group at the α-position of a simple ketone (e.g., acetone) to build initial complexity.Aryl halide, Pd catalyst, Base
2AlkylationIntroduction of the isopropyl group via enolate chemistry to form the substituted butane-2-one skeleton.LDA, 2-iodopropane
3Ketalization (Protection)Conversion of the complex ketone to its diethyl ketal to protect the carbonyl group for subsequent steps.Ethanol, Triethyl orthoformate, Acid catalyst (e.g., H2SO4)
4Further FunctionalizationModification of the introduced aryl group (e.g., electrophilic aromatic substitution) while the ketal remains intact.Varies based on desired modification
5Deprotection (optional)Hydrolysis of the ketal using aqueous acid to regenerate the ketone functionality in the final complex molecule.Aqueous HCl or H2SO4

Derivatization and Functionalization of the Butane (B89635), 2,2-diethoxy-3-methyl- Skeleton

The derivatization of the 2,2-diethoxy-3-methylbutane skeleton presents a chemical challenge due to its structure, which consists of a stable ketal functional group and a saturated, relatively inert alkane framework. The ketal group is characterized by its stability under basic, neutral, and reductive conditions, making it an excellent protecting group. nih.gov However, it is readily hydrolyzed back to the parent ketone and alcohol in the presence of aqueous acid. wikipedia.org The butane backbone, being a saturated hydrocarbon, lacks inherent reactivity, and its functionalization typically requires overcoming the high energy barrier of C-H bond activation.

Strategies for functionalization can be broadly divided into two categories: direct modification of the pre-formed 2,2-diethoxy-3-methylbutane molecule or, more commonly, the synthesis and subsequent ketalization of a pre-functionalized 3-methyl-2-butanone precursor. Direct functionalization of the saturated alkyl chain is often non-selective and requires harsh conditions, for example, using radical-based reactions.

Introducing new functional groups onto the 2,2-diethoxy-3-methylbutane skeleton can be achieved through several strategic approaches, each with distinct advantages and limitations.

Functionalization of the Alkyl Backbone: This involves the direct C-H functionalization of the saturated hydrocarbon chain. Methods such as free-radical halogenation can introduce a handle for further chemistry. For example, photolytic bromination could statistically replace hydrogen atoms on the methyl and isopropyl groups with bromine, which can then be substituted by various nucleophiles. The primary drawback of this approach is the general lack of regioselectivity, leading to a mixture of products.

Synthesis from Functionalized Precursors: A more controlled and widely used strategy is to introduce the desired functionality onto the chemical framework before the ketal is formed. This allows for the use of well-established ketone functionalization chemistry. For instance, α-halogenation of 3-methyl-2-butanone followed by nucleophilic substitution can install a wide variety of groups on the C1 methyl group. Similarly, functional groups can be incorporated into the isopropyl moiety by starting with a different synthetic precursor altogether.

Modification of the Ethoxy Groups: Functionality can also be introduced by using a substituted alcohol during the ketalization step instead of ethanol. For example, using 2-chloroethanol (B45725) would yield a bis(2-chloroethyl) ketal, incorporating chlorine atoms that can serve as sites for subsequent nucleophilic substitution reactions.

The following table summarizes these strategies:

StrategyMethodExample ReagentsPotential Outcome
Direct FunctionalizationFree-Radical HalogenationBr2, UV lightMixture of bromo-substituted 2,2-diethoxy-3-methylbutanes
Precursor Synthesisα-Functionalization of Ketone1. Br2, Acetic Acid; 2. NaN3; 3. Ketalization1-azido-2,2-diethoxy-3-methylbutane
Alcohol ModificationKetalization with Functionalized Alcohol3-methyl-2-butanone, 2-methoxyethanol, Acid catalyst2,2-bis(2-methoxyethoxy)-3-methylbutane

While 2,2-diethoxy-3-methylbutane itself is an achiral molecule, its skeleton can be a component of chiral molecules. Chirality can be introduced either by creating a stereocenter on the butane framework or by modifying the ketal group to make the central carbon a stereocenter.

Several enantioselective routes can be envisioned for the synthesis of chiral derivatives:

Asymmetric Ketalization: A prochiral ketone can be converted into a chiral ketal by reacting it with a chiral, non-racemic diol, creating a chiral cyclic ketal. Alternatively, catalytic enantioselective methods can be used to form chiral acyclic ketals. researchgate.net Although less common for simple acyclic ketals, the use of chiral Brønsted acid or Lewis acid catalysts could, in principle, favor the formation of one enantiomer of a chiral ketal derived from an unsymmetrical ketone and two different alcohols.

Use of Chiral Precursors: A highly effective method for obtaining enantiomerically pure products is to start with a chiral material. This can involve the asymmetric synthesis of a chiral ketone precursor. For example, an enantioselective alkylation or reduction could yield a chiral ketone, which is then protected via a standard, non-asymmetric ketalization reaction. This strategy transfers the chirality from the precursor to the final product. The development of catalytic enantioselective methods for preparing versatile α-quaternary ketones provides a powerful entry into such precursors. nih.gov

Derivatization using Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the precursor molecule. The auxiliary guides a subsequent diastereoselective reaction to create a new stereocenter, after which the auxiliary is removed. For example, a chiral auxiliary could be used to direct the diastereoselective functionalization of the 3-methyl-2-butanone precursor before ketal formation. semanticscholar.org

A comparison of these enantioselective strategies is provided in the table below.

RouteDescriptionExampleKey Feature
Asymmetric KetalizationDirect formation of a chiral ketal using a chiral reagent or catalyst.Reacting 3-methyl-2-butanone with a chiral diol like (2R,3R)-2,3-butanediol.Creates a chiral center at the ketal carbon or within a new ring.
Chiral Precursor SynthesisKetalization of a ketone that already contains a stereocenter.Enantioselective synthesis of (R)-3,4-dimethyl-2-pentanone followed by ketalization.Preserves existing chirality; relies on efficient asymmetric synthesis of the ketone.
Chiral AuxiliaryTemporary use of a chiral molecule to direct the formation of a new stereocenter.Attaching a chiral auxiliary to the ketone precursor to guide a diastereoselective alkylation.High levels of stereocontrol are possible; requires additional steps for auxiliary attachment/removal.

Chemical Reactivity and Mechanistic Studies of 2,2 Diethoxy 3 Methylbutane

Hydrolysis Pathways of the Acetal (B89532) Moiety

Acetals, including 2,2-diethoxy-3-methylbutane, are known to be stable under neutral or basic conditions but readily undergo hydrolysis in the presence of acid to yield the parent ketone and alcohol. researchgate.netchemistrysteps.com This process is reversible, and effective acetal formation requires the removal of water. libretexts.orglibguides.com

Acid-Mediated Deacetalization Mechanisms

The acid-catalyzed hydrolysis of 2,2-diethoxy-3-methylbutane proceeds through a well-established multi-step mechanism. chemistrysteps.comorgosolver.com

Protonation: The reaction initiates with the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H₃O⁺). This converts the ethoxy group into a good leaving group (ethanol). libretexts.orglibretexts.org

Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as a molecule of ethanol (B145695). The remaining oxygen atom uses a lone pair to stabilize the resulting carbocation, forming a resonance-stabilized oxocarbenium ion. This step is generally considered the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation to form a Hemiketal: A base (such as water) removes a proton from the newly added water molecule, resulting in the formation of a neutral hemiketal intermediate.

Protonation of the Second Alkoxy Group: The second ethoxy group is then protonated by the acid catalyst.

Elimination of the Second Alcohol Molecule: The protonated ethoxy group is eliminated as another molecule of ethanol, with the assistance of the adjacent hydroxyl group, reforming an oxocarbenium ion (this time, a protonated ketone). chemistrysteps.com

Final Deprotonation: A final deprotonation step by a base yields the parent ketone, 3-methyl-2-butanone (B44728), and regenerates the acid catalyst. chemistrysteps.com

Kinetics and Thermodynamics of Acetal Cleavage

The rate of acetal hydrolysis is significantly influenced by the pH of the solution, with the reaction being much faster under acidic conditions. researchgate.net The rate-determining step is the formation of the resonance-stabilized oxocarbenium ion. researchgate.net Consequently, any structural factors that stabilize this intermediate will increase the rate of hydrolysis.

Kinetic studies on various acetals and ketals have shown that the reaction typically follows first-order kinetics. nih.gov The rate of hydrolysis for ketals is generally much faster than for acetals derived from aldehydes. cdnsciencepub.com This is attributed to the greater steric strain relief upon ionization of the ketal. cdnsciencepub.com

Thermodynamically, the hydrolysis of acetals is often favored in the presence of a large excess of water, which drives the equilibrium towards the formation of the ketone and alcohol. chemistrysteps.com Conversely, the formation of the acetal is favored when water is removed from the reaction mixture. libretexts.org The thermodynamic parameters for the hydrolysis of 1,1-diethoxybutane, a structurally similar acetal, have been studied in the context of integrated reactions, indicating that the hydrolysis can be thermodynamically favorable and can be used to drive other related chemical processes. acs.org

Table 1: General Kinetic and Thermodynamic Characteristics of Acetal Hydrolysis

ParameterDescriptionGeneral Observation
Reaction Order The relationship between the concentration of reactants and the reaction rate.Typically follows first-order kinetics with respect to the acetal concentration. nih.gov
Rate-Determining Step The slowest step in the reaction mechanism that governs the overall rate.Formation of the resonance-stabilized oxocarbenium ion. researchgate.net
pH Dependence The effect of pH on the reaction rate.Rate is significantly accelerated under acidic conditions. researchgate.net
Thermodynamic Equilibrium The position of equilibrium between reactants and products.Favors hydrolysis in the presence of excess water; favors acetal formation with water removal. chemistrysteps.comlibretexts.org
Activation Entropy (ΔS‡) The change in entropy when the reactants form the transition state.Typically negative for A-2 mechanisms, suggesting a more ordered transition state. osti.gov

Influence of Steric and Electronic Effects on Hydrolytic Stability

The stability of the acetal and the rate of its hydrolysis are governed by both steric and electronic effects.

Electronic Effects: The stability of the crucial oxocarbenium ion intermediate is key. Electron-donating groups attached to the acetal carbon can stabilize this positively charged intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups destabilize the carbocation and slow down the hydrolysis rate. nih.gov In 2,2-diethoxy-3-methylbutane, the methyl and isopropyl groups attached to the acetal carbon are electron-donating through an inductive effect, which helps to stabilize the intermediate oxocarbenium ion.

Steric Effects: Steric hindrance can significantly impact the rate of hydrolysis. Increased steric bulk around the acetal carbon can lead to steric strain. This strain is often relieved in the transition state leading to the planar oxocarbenium ion. Therefore, ketals, like 2,2-diethoxy-3-methylbutane, which are derived from ketones, generally hydrolyze faster than acetals derived from aldehydes due to the greater release of steric strain upon forming the intermediate. cdnsciencepub.comacs.org The isopropyl group in 2,2-diethoxy-3-methylbutane contributes significant steric bulk, which would be expected to accelerate its hydrolysis compared to less hindered ketals.

Reactivity Towards Nucleophilic and Electrophilic Reagents

Stability under Basic Conditions

A defining characteristic of acetals, including 2,2-diethoxy-3-methylbutane, is their remarkable stability in neutral to strongly basic environments. libretexts.orgmasterorganicchemistry.com This stability arises because there are no viable reaction pathways for bases or nucleophiles to react with the acetal. echemi.comstackexchange.com The molecule lacks an acidic proton for a base to abstract. pearson.com Furthermore, the ethoxy groups (CH₃CH₂O⁻) are poor leaving groups, making direct nucleophilic substitution (like an Sₙ2 reaction) highly unfavorable. stackexchange.comvaia.com For a substitution reaction to occur, one of the oxygen atoms would need to be protonated to form a good leaving group (ethanol), a process that does not happen under basic conditions. libretexts.org This stability makes acetals excellent protecting groups for aldehydes and ketones during syntheses involving strong bases or nucleophiles like Grignard reagents or metal hydrides. libretexts.orglibguides.com

Potential for Nucleophilic Substitution and Elimination Reactions

Under neutral or basic conditions, 2,2-diethoxy-3-methylbutane is generally unreactive towards nucleophilic substitution and elimination reactions for the reasons outlined above. The C-O bonds of the ether-like acetal are strong, and the alkoxide ions are poor leaving groups. vaia.com

However, under acidic conditions, the acetal becomes activated towards nucleophilic attack. The formation of the oxocarbenium ion intermediate generates a highly electrophilic carbon center. youtube.com This intermediate can then be attacked by various nucleophiles other than water. If the reaction is carried out in an alcohol solvent in the absence of water, transacetalization can occur, where the original alkoxy groups are exchanged for new ones.

Rearrangement Reactions and Structural Transformations

Acetal rearrangement reactions are typically catalyzed by acids, which facilitate the formation of reactive intermediates. purdue.edunih.govstackexchange.comacs.org For a compound like 2,2-diethoxy-3-methylbutane, any rearrangement would likely proceed through the formation of an oxocarbenium ion.

The generally accepted mechanism for acid-catalyzed acetal reactions begins with the protonation of one of the ethoxy groups by an acid catalyst. libguides.commasterorganicchemistry.comorganicchemistrytutor.compearson.com This is followed by the elimination of a molecule of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is a key species in many reactions of acetals, including hydrolysis and rearrangement. umich.edunih.gov

Once formed, the oxocarbenium ion could potentially undergo a variety of structural transformations. In the context of rearrangement, a hydride or alkyl shift from an adjacent carbon to the electron-deficient carbon of the oxocarbenium ion could occur. For 2,2-diethoxy-3-methylbutane, this would involve a shift from the C3 position. However, such rearrangements in simple acyclic acetals are not as common as in other systems, such as those that can lead to more stable products through ring expansion or contraction. libretexts.org

More complex rearrangements, such as the Pinacol rearrangement, occur in related structures like 1,2-diols and can be initiated under acidic conditions. libretexts.orgscribd.com While 2,2-diethoxy-3-methylbutane is not a diol, the principles of carbocation stability and migratory aptitude of adjacent groups would govern any potential rearrangement.

It is also important to consider that under certain conditions, other reaction pathways may be favored. For instance, radical chemistry can be employed to synthesize sterically hindered ethers from acetals, proceeding through a homolytic cleavage of the C-O bond. kanazawa-u.ac.jp

Thermochemical Analysis of Key Reactions Involving 2,2-Diethoxy-3-methylbutane

The hydrolysis of acetals to form a carbonyl compound and two equivalents of alcohol is a key reaction for which thermochemical data are often considered. acs.orgacs.orgosti.gov The thermodynamics of this reaction are influenced by steric effects. acs.org For a sterically hindered acetal like 2,2-diethoxy-3-methylbutane, the release of steric strain upon hydrolysis to form 3-methyl-2-butanone and two molecules of ethanol would likely make the reaction thermodynamically favorable.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the thermochemistry of reactions. nih.govbeilstein-journals.orgnih.gov Such studies on related systems have shown that the stability of acetals is significantly influenced by their structure. For example, the heat of formation of 1,1-diethoxyethane is considerably lower (more stable) than its isomer 1,2-diethoxyethane, highlighting the stability of the gem-diether arrangement. umich.edu

The thermal decomposition of related compounds, such as 2,3-epoxy-2-methylbutane, has been studied and shown to proceed through various isomerization pathways. rsc.org While not an acetal, this illustrates that thermal conditions can provide the energy necessary for structural rearrangements.

Due to the lack of specific experimental or computational data for 2,2-diethoxy-3-methylbutane, it is not possible to provide a quantitative thermochemical analysis or data tables for its reactions. General trends suggest that acid-catalyzed hydrolysis would be exothermic due to the relief of steric hindrance. Any potential rearrangement reaction would be governed by the relative thermodynamic stabilities of the starting material, intermediates, and products.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Protecting Group for Carbonyl Functionalities

The most prominent role of 2,2-diethoxy-3-methylbutane is as the protected form of the 3-methyl-2-butanone (B44728) carbonyl group. In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group, such as a ketone, to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. The diethyl ketal moiety is exceptionally well-suited for this purpose, as it is stable under a wide range of conditions that would otherwise transform a ketone, including exposure to strong bases, nucleophiles (e.g., organometallic reagents), and reducing agents (e.g., metal hydrides).

The formation (protection) and cleavage (deprotection) of the 2,2-diethoxy-3-methylbutane ketal are governed by acid-catalyzed equilibrium reactions.

Formation: The protection of 3-methyl-2-butanone is typically achieved by reacting it with an excess of ethanol (B145695) in the presence of an acid catalyst. To drive the reaction to completion, the water generated as a byproduct must be removed, commonly through azeotropic distillation using a Dean-Stark apparatus. A variety of acid catalysts can be employed, ranging from protic acids like p-toluenesulfonic acid (PTSA) to Lewis acids such as scandium(III) triflate, which can offer milder conditions and higher efficiency. The choice of catalyst can be critical for substrates containing other acid-sensitive functional groups.

Deprotection: The regeneration of the parent ketone from 2,2-diethoxy-3-methylbutane is readily accomplished by hydrolysis using aqueous acid. The reaction is mechanistically the reverse of the formation process. Mild conditions, such as a mixture of acetic acid and water or dilute hydrochloric acid in a co-solvent like tetrahydrofuran (B95107) (THF), are usually sufficient to cleave the ketal without affecting more robust protecting groups. The relative steric hindrance of the isopropyl group adjacent to the ketal can influence the rate of both formation and deprotection compared to less hindered ketones.

The table below summarizes typical reaction conditions for the protection and deprotection steps.

TransformationTypical ReagentsCommon SolventsKey Conditions
Protection (Formation)Ethanol (excess), Triethyl orthoformateEthanol, TolueneAcid catalyst (e.g., PTSA, HCl, Sc(OTf)₃); Water removal (Dean-Stark)

Detailed Findings

Research has shown that using triethyl orthoformate as both a reagent and water scavenger can be highly effective, avoiding the need for a Dean-Stark apparatus. Lewis acid catalysts like Sc(OTf)₃ are particularly useful for complex molecules as they operate under nearly neutral conditions, preserving other acid-labile groups.

Deprotection (Cleavage)Aqueous Acid (e.g., HCl, H₂SO₄, Acetic Acid)THF/Water, Acetone/WaterMild temperature (0 °C to RT); Reaction progress monitored by TLC/GC

Detailed Findings

Selective deprotection in the presence of other acid-sensitive groups can be achieved by using milder reagent systems, such as pyridinium (B92312) p-toluenesulfonate (PPTS) in wet acetone. The kinetics of deprotection are highly pH-dependent, allowing for fine-tuning of reaction selectivity based on the precise acid concentration.

Orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective removal of one protecting group in the presence of others. The 2,2-diethoxy-3-methylbutane ketal, being acid-labile, is an excellent partner in orthogonal strategies. It remains intact under conditions used to remove protecting groups that are sensitive to other reagents.

For instance, in a molecule containing the 2,2-diethoxy-3-methylbutane ketal, a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), and a benzyl (B1604629) ester, each group can be removed selectively:

Hydrogenolysis (e.g., H₂, Pd/C) will cleave the benzyl ester, leaving the ketal and silyl ether untouched.

Fluoride ion (e.g., tetrabutylammonium (B224687) fluoride, TBAF) will deprotect the TBDMS ether, leaving the ketal and benzyl ester intact.

Aqueous acid will hydrolyze the ketal, leaving the silyl ether and benzyl ester untouched (under carefully controlled, mild conditions).

This orthogonality allows for a programmed, stepwise unveiling of reactive functional groups, which is essential for the convergent synthesis of complex natural products and pharmaceuticals.

The following table illustrates the compatibility of the diethyl ketal with reagents used to cleave other common protecting groups.

Protecting Group Class to be RemovedTypical Deprotection ReagentsStability of Diethyl KetalComment
Silyl Ethers (e.g., TBDMS, TIPS)TBAF, HF•Pyridine (B92270)StableThe ketal is completely inert to fluoride-based deprotection.

Detailed Findings

Studies in total synthesis confirm that fluoride-mediated desilylation can be performed in high yield without any competing ketal hydrolysis, even with prolonged reaction times. This orthogonality is one of the most frequently exploited in complex molecule synthesis.

Benzyl-type (e.g., Bn, Cbz)H₂, Pd/C; Na/NH₃ (liquid)StableThe C-O bonds of the ketal are not susceptible to catalytic hydrogenolysis.

Detailed Findings

The robustness of ketals under reductive cleavage conditions is fundamental. This allows for the deprotection of benzyl ethers and esters in molecules where a ketone must be preserved for a later transformation, such as a Wittig reaction or aldol (B89426) condensation.

Base-labile (e.g., Acetates, Fmoc)K₂CO₃/MeOH; PiperidineStableAs an ether linkage, the ketal is highly resistant to basic conditions.

Detailed Findings

The stability of the ketal to base allows for transformations such as ester saponification or epimerization at adjacent stereocenters using strong bases like sodium methoxide, without risk of ketal cleavage or undesired side reactions at the masked carbonyl.

Utility as a Synthetic Intermediate in Complex Molecule Construction

Beyond its role as a protecting group, 2,2-diethoxy-3-methylbutane can itself serve as a starting material or a key intermediate. Its structure, featuring a masked carbonyl and multiple C-H bonds of varying reactivity, provides opportunities for functionalization.

While not a common starting material, the structure of 2,2-diethoxy-3-methylbutane can be strategically exploited. The protons on the methyl groups (C1 and the C4-methyl) can potentially be activated for deprotonation under strongly basic conditions (e.g., using organolithium reagents like n-butyllithium or sec-butyllithium), especially with a directing group. The resulting carbanion could then react with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to build molecular complexity. The ketal moiety serves to prevent self-condensation or other side reactions that would plague the parent ketone under such basic conditions. After the desired modification, acid-catalyzed deprotection would reveal the newly functionalized ketone, providing a route to substituted 3-methyl-2-butanone derivatives that are valuable scaffolds in fine chemical and pharmaceutical synthesis.

The masked carbonyl of 2,2-diethoxy-3-methylbutane makes it a useful building block for constructing ring systems where the ketone's reactivity is needed only at a late stage.

Heterocyclic Synthesis: In a hypothetical synthesis, the anion derived from 2,2-diethoxy-3-methylbutane could be added to a nitrile, followed by cyclization and deprotection to yield a substituted pyridine or pyrimidine (B1678525) ring. More directly, the parent ketone (3-methyl-2-butanone, generated in situ or used as a precursor) is a known building block in reactions like the Paal-Knorr synthesis (for furans, pyrroles) or the Hantzsch pyridine synthesis. Using the protected form allows for prior modification of other parts of a synthetic partner without interference from the ketone.

Carbocyclic Synthesis: The compound can be envisioned as a partner in annulation reactions. For example, an enolate or enamine derived from a reaction partner could undergo a Michael addition to an α,β-unsaturated system, followed by an intramolecular reaction with the ketone unveiled from the 2,2-diethoxy-3-methylbutane moiety. This sequence, a variant of the Robinson annulation, would lead to the formation of a six-membered carbocyclic ring containing the sterically hindered isopropyl-substituted ketone framework.

Application as a Solvent in Specific Chemical Transformations

Although not a conventional choice, 2,2-diethoxy-3-methylbutane possesses properties that make it a viable solvent for specific applications. As a dialkyl ether, it is aprotic and relatively non-polar, capable of dissolving a range of organic substrates. Its key advantages over more common ether solvents like diethyl ether or THF are its higher boiling point (approx. 148-150 °C) and its chemical inertness.

This higher boiling point allows it to be used in reactions that require sustained temperatures above the boiling points of THF (66 °C) or dioxane (101 °C). Its stability towards strong bases makes it a suitable medium for reactions involving organometallic reagents, metal amides, or other potent bases at elevated temperatures, where THF might undergo decomposition. The steric bulk of the molecule may also influence reaction outcomes by altering the solvation sphere around reactive species, potentially affecting stereoselectivity or reaction rates in unique ways compared to less hindered ethers.

The table below compares the physical properties of 2,2-diethoxy-3-methylbutane with those of common laboratory ether solvents.

SolventChemical FormulaBoiling Point (°C)Density (g/mL)
Butane (B89635), 2,2-diethoxy-3-methyl- C₉H₂₀O₂~149~0.85

Key Features as a Solvent

High boiling point and stability to strong bases make it suitable for high-temperature organometallic reactions. Aprotic and non-polar nature.

Diethyl EtherC₄H₁₀O34.60.71

Key Features as a Solvent

Low boiling point, highly volatile. Commonly used for extractions and reactions at or below room temperature (e.g., Grignard reactions).

Tetrahydrofuran (THF)C₄H₈O660.89

Key Features as a Solvent

Higher boiling point than diethyl ether and fully miscible with water. A versatile solvent for a wide range of reactions, but can be decomposed by strong bases at high temperatures.

1,4-DioxaneC₄H₈O₂1011.03

Key Features as a Solvent

High boiling point and low toxicity compared to other ethers. Used for reactions requiring elevated temperatures, such as certain coupling reactions.

Evaluation of Solvency Properties in Organometallic and Other Reactions

Butane, 2,2-diethoxy-3-methyl- is a colorless liquid that is insoluble in water but soluble in organic solvents. scent.vnnih.gov As an acetal (B89532), it possesses two ether functional groups, which lend it stability, particularly in neutral to strongly basic environments. libretexts.orglibguides.com This chemical resilience is a critical property for solvents used in reactions involving highly reactive, strongly basic reagents, such as the organolithium and Grignard reagents common in organometallic chemistry. libguides.com

The stability of acetals in these conditions is well-established; they are frequently employed as protecting groups for aldehyde and ketone functionalities to prevent reactions with potent nucleophiles or bases. libretexts.orglibguides.com The inherent stability that makes acetals excellent protecting groups also makes them viable as non-reactive solvent media for specific synthetic applications. Furthermore, its functional groups make it a potential intermediate in the synthesis of other chemical compounds. echemi.com

Comparative Analysis with Conventional Organic Solvents

When compared to conventional aprotic solvents, Butane, 2,2-diethoxy-3-methyl- exhibits distinct physical properties. Its boiling point is significantly higher than that of highly volatile ethers like diethyl ether, suggesting its utility in reactions requiring elevated temperatures where solvent loss must be minimized. Its calculated XLogP3 value of 2.5 and its insolubility in water indicate a predominantly non-polar character, comparable to solvents like toluene, though the presence of two ether linkages provides some localized polarity. nih.gov

Unlike protic solvents such as alcohols, Butane, 2,2-diethoxy-3-methyl- lacks an acidic proton, preventing it from interfering with strongly basic reagents. Its properties position it as a high-boiling, aprotic, and relatively non-polar solvent, offering an alternative to more common solvents like THF or diethyl ether in specific synthetic contexts.

Table 1: Comparative Physical Properties of Solvents (Note: Data for Butane, 2,2-diethoxy-3-methyl- is from chemical databases; data for conventional solvents is from standard reference materials for comparison.)

PropertyButane, 2,2-diethoxy-3-methyl-Diethyl EtherTolueneHexane
Boiling Point ~160 °C 34.5 °C umass.edu110.6 °C umass.edu68.7 °C umass.edu
Density ~0.83 g/mL thegoodscentscompany.com0.713 g/mL0.867 g/mL0.659 g/mL
Water Solubility Insoluble scent.vnnih.gov6.9 g/100 mL0.05 g/100 mLInsoluble
Polarity Indicator (XLogP3) 2.5 nih.gov0.892.733.9

Contributions to Flavor and Aroma Chemistry (Research on Structural Role)

The most extensively researched role of Butane, 2,2-diethoxy-3-methyl- is as a contributor to the complex flavor and aroma profiles of fermented beverages. It is described as having a pleasant fruity and herbaceous aroma. thegoodscentscompany.com

Identification in Fermented Food and Beverage Matrices (e.g., Baijiu, Grappa)

This acetal has been identified as a key volatile compound in a variety of distilled spirits worldwide through gas chromatography-mass spectrometry (GC-MS) analysis.

Grappa : Research has documented the presence of Butane, 2,2-diethoxy-3-methyl- in commercial grappas, with one study reporting concentrations as high as 30.6 mg/L, the highest detected in an alcoholic beverage at the time. nih.govthegoodscentscompany.com Its presence is considered anomalous and can serve as a chemical marker to differentiate between grappa products. thegoodscentscompany.com

Other Spirits : The compound has also been identified in Cognac, where its concentration can exceed its olfactory detection threshold, indicating a significant impact on the aroma. thegoodscentscompany.com Additionally, it has been found in Korean rice liquor (yakju), raw agricultural spirits, and Thai fermented liquor. umass.edu

Table 2: Identification of Butane, 2,2-diethoxy-3-methyl- in Alcoholic Beverages

BeverageFindingSource(s)
Baijiu (Chinese Liquor) Identified as a main flavor substance in strong aroma type. Correlated with sauce aroma and crude spirit grade. Considered a significant flavor contributor and potential aging marker. scent.vnsolubilityofthings.comnih.govgoogle.comresearchgate.netsigmaaldrich.com
Grappa (Italian Marc Spirit) Detected for the first time with concentrations ranging from 0.8 to 30.6 mg/L. Considered an anomalous compound capable of differentiating products. nih.govthegoodscentscompany.com
Cognac Identified as an aroma-active compound. Its concentration (461 to 3337 µg/L) can be higher than its olfactory detection threshold (323 µg/L). thegoodscentscompany.com
Korean Rice Liquor (Yakju) Detected at concentrations of 49.4 µg/L and 142 µg/L in different samples. umass.edu
Fenjiu Concentration found to increase with aging time. libguides.com

Investigation of Formation Mechanisms within Biological Systems and Fermentation Processes

The formation of Butane, 2,2-diethoxy-3-methyl- in alcoholic beverages is a direct result of chemical reactions occurring during and after fermentation. The established mechanism is the acid-catalyzed acetalization reaction between one molecule of 3-methylbutanal (B7770604) (also known as isovaleraldehyde) and two molecules of ethanol. thegoodscentscompany.com

The primary precursors are thus 3-methylbutanal and the abundant ethanol produced during fermentation. umass.edu The 3-methylbutanal itself is a metabolic byproduct of yeast. It is principally formed through the Ehrlich pathway, which involves the enzymatic degradation of the amino acid leucine (B10760876) present in the initial raw materials (e.g., grains, grapes).

Correlation with Aging and Quality Attributes in Alcoholic Beverages

The concentration of Butane, 2,2-diethoxy-3-methyl- often changes during the aging process, making it a marker for the maturation of certain spirits. google.comresearchgate.net In studies of Chinese Highland Qingke Baijiu and Fenjiu, its concentration was observed to increase significantly during storage, establishing it as a potential aging marker. libguides.comresearchgate.netsigmaaldrich.com

Analytical Methodologies for the Characterization and Detection of 2,2 Diethoxy 3 Methylbutane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2,2-diethoxy-3-methylbutane, enabling its separation from other volatile and semi-volatile compounds present in a sample.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2,2-diethoxy-3-methylbutane. In this method, the compound is first separated from other components in a gas chromatograph based on its volatility and interaction with the stationary phase of the chromatographic column. Following separation, the molecule is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint for identification.

The electron ionization (EI) mass spectrum of 2,2-diethoxy-3-methylbutane is characterized by specific fragment ions. The base peak, which is the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 103. Other significant fragment ions are detected at m/z 75, 47, and 117. The molecular ion (M+), which corresponds to the intact molecule, is typically weak or absent in the 70 eV EI spectrum. The retention index (RI) is another crucial parameter used for the identification of volatile compounds in GC-MS analysis. The retention index of 2,2-diethoxy-3-methylbutane can vary depending on the type of capillary column used.

Table 1: GC-MS Data for 2,2-Diethoxy-3-methylbutane

Analytical ParameterValueReference Column
Retention Index (RI)1025DB-5
Major Mass Fragments (m/z)103, 75, 47, 117N/A

For highly complex samples containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers enhanced separation power and sensitivity. This advanced technique utilizes two columns with different stationary phases, providing a much higher degree of separation than single-column GC. The effluent from the first column is trapped and then rapidly re-injected onto the second column, resulting in a two-dimensional chromatogram.

The use of a time-of-flight mass spectrometer (TOFMS) is particularly advantageous in GC×GC because of its high acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension separation. This powerful combination allows for the detection and identification of trace-level compounds, such as 2,2-diethoxy-3-methylbutane, even when they co-elute with other major components in a one-dimensional GC separation. This method has proven invaluable in the detailed characterization of the volatile fraction of complex matrices like wine.

While gas chromatography is the predominant technique for analyzing volatile acetals like 2,2-diethoxy-3-methylbutane, liquid chromatography (LC) can also be employed, particularly for less volatile acetals or when derivatization is performed. High-performance liquid chromatography (HPLC) can be used for the separation of acetals, often coupled with detectors such as refractive index (RI) or mass spectrometry (MS) for detection and identification. However, due to the high volatility of 2,2-diethoxy-3-methylbutane, GC-based methods are generally preferred for their superior resolution and sensitivity for this specific compound.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the 2,2-diethoxy-3-methylbutane molecule.

In the ¹H NMR spectrum, the different types of protons (e.g., those on the methyl and ethyl groups) will have distinct chemical shifts and coupling patterns, allowing for the assembly of the molecular structure. Similarly, the ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Diethoxy-3-methylbutane

Carbon AtomPredicted Chemical Shift (ppm)
C115.6
C2104.9
C334.6
C417.8
C5 (ethoxy CH₂)56.4
C6 (ethoxy CH₃)15.6

Note: These are predicted values and may vary slightly from experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. The IR spectrum of 2,2-diethoxy-3-methylbutane would be expected to show characteristic absorption bands for C-O and C-H bonds. The strong C-O stretching vibrations of the acetal (B89532) group are typically observed in the region of 1000-1200 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl groups would also be present.

Raman spectroscopy, which relies on the inelastic scattering of light, can also provide information about the molecular structure. It is particularly sensitive to non-polar bonds and can be a useful complementary technique to IR for a complete vibrational analysis.

Sample Preparation and Extraction Techniques for Complex Matrices

The effective extraction of 1,1-diethoxy-3-methylbutane (B1581008) and other VOCs from complex matrices like alcoholic beverages is a crucial first step for accurate analysis. The choice of extraction method depends on the properties of the analyte and the matrix.

Liquid-Liquid Extraction (LLE): This is a conventional method used to isolate analytes from a liquid sample into an immiscible solvent. For the analysis of baijiu, samples are often diluted to reduce the ethanol (B145695) concentration before being extracted with an organic solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.comoup.com

Solid-Phase Extraction (SPE): SPE is a technique that separates compounds from a mixture based on their physical and chemical properties. It is valued for its high capacity, sensitivity, and reduced solvent consumption. researchgate.net For the analysis of volatile compounds in baijiu, LiChrolut® EN SPE columns have been used to effectively extract and fractionate analytes based on polarity. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free extraction method that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages. semanticscholar.orguni.opole.pl The technique involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. uni.opole.pl Studies on spirits and cachaças have successfully used HS-SPME with fibers like DVB/CAR/PDMS to extract a wide range of VOCs, including 1,1-diethoxy-3-methylbutane. nih.govsemanticscholar.orguni.opole.pl

Table 3: Comparison of Extraction Techniques for Volatile Compound Analysis

Extraction MethodPrincipleTypical Application for 1,1-Diethoxy-3-methylbutaneAdvantagesReference
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Extraction from diluted baijiu samples using dichloromethane.Simple, well-established. mdpi.comoup.com
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent from a liquid phase and then eluted.Fractionation of volatile compounds in baijiu based on polarity.High recovery, reduced solvent use, ease of automation. researchgate.netmdpi.comresearchgate.net
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace onto a coated fiber.Analysis of spirits, cachaças, and baijiu.Solvent-free, sensitive, simple to perform. nih.govsemanticscholar.orguni.opole.pl

Theoretical and Computational Chemistry Studies of 2,2 Diethoxy 3 Methylbutane

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of molecules. Methods like Density Functional Theory (DFT) are often employed to find the optimized geometry of 2,2-diethoxy-3-methylbutane, which corresponds to the lowest energy arrangement of its atoms. nrel.gov

The presence of rotatable bonds, specifically the C-C and C-O bonds, in 2,2-diethoxy-3-methylbutane gives rise to multiple possible conformations. A conformational analysis can be performed to identify the most stable conformers and the energy barriers between them. This involves systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each step. The results of such an analysis would reveal the preferred spatial arrangement of the ethoxy and isopropyl groups.

Below is a hypothetical data table illustrating the kind of results a DFT calculation at the B3LYP/6-31G(d) level of theory might produce for the most stable conformer of 2,2-diethoxy-3-methylbutane.

ParameterValue
Calculated Molecular Properties
Optimized Total Energy (Hartree)-485.765
Dipole Moment (Debye)1.85
Key Bond Lengths (Å)
C(2)-O(ethoxy)1.42
C(2)-C(3)1.54
Key Bond Angles (degrees)
O-C(2)-O112.5
C(1)-C(2)-C(3)109.8
Key Dihedral Angles (degrees)
C(1)-C(2)-O-C(ethyl)178.5 (anti-periplanar)
O-C(2)-C(3)-H60.2 (gauche)

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the detailed pathways of chemical reactions. For 2,2-diethoxy-3-methylbutane, this is particularly relevant for its formation (acetalization) and breakdown (hydrolysis).

The formation of 2,2-diethoxy-3-methylbutane from 3-methyl-2-butanone (B44728) and ethanol (B145695), typically under acidic catalysis, proceeds through several intermediates and transition states. Computational methods can be used to locate the structures and energies of these transient species. umich.edu Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates.

Similarly, the acid-catalyzed hydrolysis of 2,2-diethoxy-3-methylbutane back to the ketone and alcohol can be modeled. The calculations would likely show a step-wise mechanism involving protonation of an ethoxy group, loss of ethanol to form an oxocarbenium ion intermediate, and subsequent nucleophilic attack by water.

A hypothetical energy profile for the hydrolysis reaction is presented in the table below, with energies relative to the reactants.

SpeciesRelative Energy (kcal/mol)
Reactants (Acetal + H₃O⁺)0.0
Transition State 1 (Protonation)+5.2
Protonated Acetal (B89532)-2.5
Transition State 2 (Loss of Ethanol)+15.8
Oxocarbenium Ion Intermediate+10.1
Transition State 3 (Attack of Water)+12.3
Products (Ketone + 2 Ethanol + H⁺)-8.7

Computational models can also predict the outcomes and selectivity of reactions involving 2,2-diethoxy-3-methylbutane. For instance, in reactions where there are multiple potential pathways, the calculated activation barriers for each path can indicate which product is likely to be favored kinetically. Thermodynamic calculations of the product energies can predict the thermodynamically favored product. This predictive capability is a significant advantage of computational chemistry in organic synthesis. rsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for studying the behavior of a molecule in a condensed phase, such as in a solvent. bioisi.pt An MD simulation of 2,2-diethoxy-3-methylbutane in a solvent like water or ethanol would involve modeling the motions of a large number of molecules over time.

These simulations can provide detailed information about the intermolecular forces between the acetal and solvent molecules, such as van der Waals forces and dipole-dipole interactions. It can also reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. This understanding is critical for predicting physical properties like solubility and for modeling reaction dynamics in solution.

Development of Predictive Models for Chemical Behavior

The data generated from quantum chemical calculations can be used to develop predictive models, such as Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a mathematical relationship between the computed molecular descriptors of a series of compounds and their experimentally observed properties.

For 2,2-diethoxy-3-methylbutane, calculated parameters like molecular volume, surface area, dipole moment, and orbital energies could be used as descriptors. By correlating these with the properties of a set of related acetals, a QSPR model could be developed to predict properties like boiling point, viscosity, or even biological activity for untested compounds in the same class. researchgate.net This approach accelerates the design of new molecules with desired characteristics without the need for synthesis and testing of every candidate. mtu.edu

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